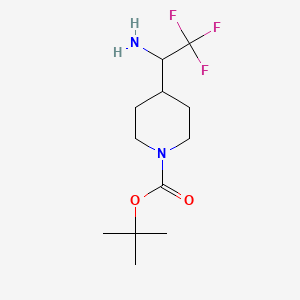

1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2 . It has a molecular weight of 282.3 .

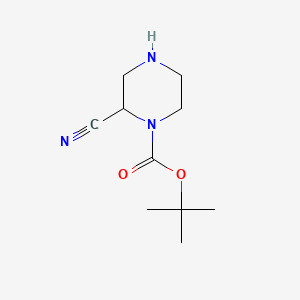

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to the carbonyl carbon of the carboxylate group .Physical and Chemical Properties Analysis

Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

- Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been identified as a significant intermediate for small molecule anticancer drugs. It offers a rapid and high-yield synthetic method, showing the compound's utility in developing potential cancer therapeutics (Zhang et al., 2018).

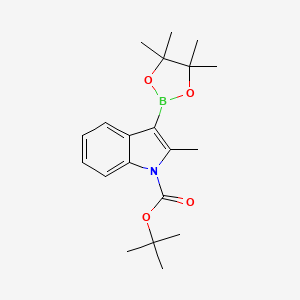

- Key Intermediate for Crizotinib : Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing crizotinib, a drug used in cancer treatment. This highlights the versatility of these compounds in synthesizing biologically active molecules (Kong et al., 2016).

Building Blocks for Chemical Synthesis

- Synthesis of Enantiopure Derivatives : Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been used as starting materials for synthesizing cis-4-hydroxy delta-lactams and 4-hydroxypipecolates, demonstrating their role as versatile building blocks for creating enantiopure derivatives with potential biological activity (Marin et al., 2004).

Structural and Molecular Studies

- Crystal Structure Analysis : Studies have been conducted to determine the crystal structures of related compounds, providing insight into the molecular packing and hydrogen bonding interactions. This information is crucial for understanding the physical properties and potential reactivity of these compounds (Didierjean et al., 2004).

Chemical Synthesis Optimization

- Optimization of Synthetic Methods : Research has focused on optimizing the synthetic routes for producing tert-butyl piperidine-1-carboxylate derivatives. This includes improving yields through modifications in acylation, sulfonation, and substitution steps, highlighting the compound's adaptability in chemical synthesis (Wang et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that the compound contains a piperidine ring, which is a common structural motif in many bioactive compounds .

Biochemical Pathways

The specific biochemical pathways affected by “Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate” are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate” is currently unknown . Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and activity.

Propriétés

IUPAC Name |

tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFSKVYSEAUBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678071 |

Source

|

| Record name | tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-64-5 |

Source

|

| Record name | tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)

![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)

![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)

![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)